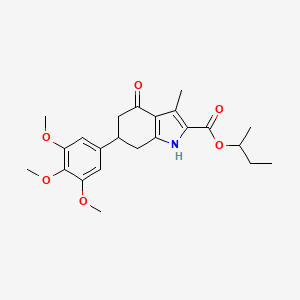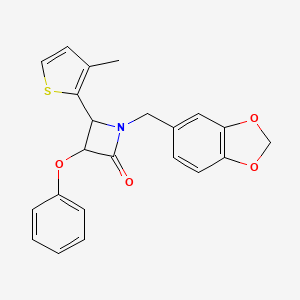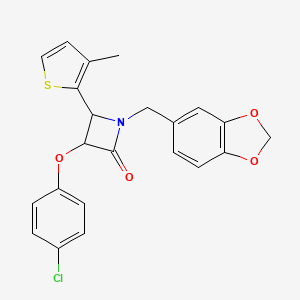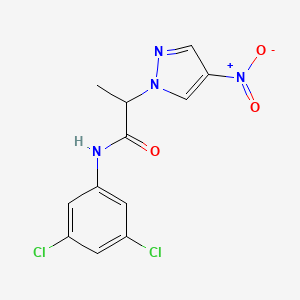![molecular formula C19H19ClN2O5 B4304235 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4304235.png)
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
描述
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid, also known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. By inhibiting the COX-2 enzyme, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been extensively studied for its potential therapeutic applications, making it a valuable tool for research. However, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid also has some limitations for lab experiments. It is a highly potent compound and must be handled with care. Additionally, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid exhibits some toxicity and may not be suitable for certain types of experiments.
未来方向
There are several future directions for research on 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid. One area of interest is the development of new derivatives of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid in combination with other drugs for the treatment of inflammatory conditions and cancer. Additionally, further research is needed to elucidate the mechanisms underlying the anticancer properties of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid.
科学研究应用
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(4-phenylbutanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-10-9-14(22(26)27)11-15(16)17(12-19(24)25)21-18(23)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11,17H,4,7-8,12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJGEIAIQNZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)


![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)


![5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)


![3-(2-chloro-5-nitrophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304236.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4304249.png)
![3-(trifluoromethyl)benzyl 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoate](/img/structure/B4304257.png)